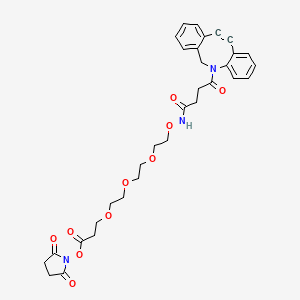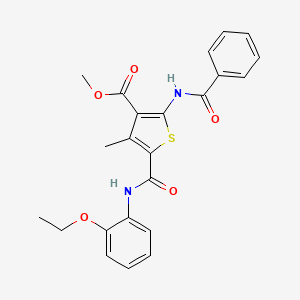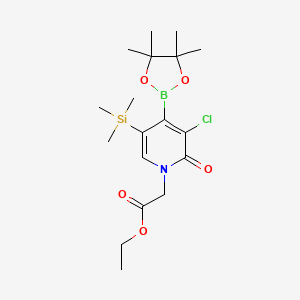![molecular formula C8H4N4O2 B12069432 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione CAS No. 99560-60-8](/img/structure/B12069432.png)
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione is a fascinating compound with a complex structure. Let’s break it down:
Core Structure: The compound consists of a tricyclic framework formed by four nitrogen atoms (tetrazatricyclo) and two double bonds (tetraene). The arrangement of these atoms creates a unique, compact ring system.
Vorbereitungsmethoden
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, theoretical studies and computational methods can guide us. Researchers often explore various strategies to synthesize novel compounds like this one.
Industrial Production:: Unfortunately, there isn’t a well-established industrial production method for 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione due to its specialized nature. research in this area could lead to scalable processes.
Analyse Chemischer Reaktionen
Reactivity:: 1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione likely undergoes various reactions, including:
Oxidation: Oxidative transformations could modify its functional groups.
Reduction: Reduction reactions might alter its double bonds.
Substitution: Substituents can be introduced at specific positions.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:
Oxidation: Oxone (potassium peroxymonosulfate) under mild conditions.
Reduction: Hydrogen gas with a suitable catalyst (e.g., palladium on carbon).
Substitution: Nucleophilic substitution using appropriate nucleophiles.
Major Products:: The products formed during these reactions would vary based on the specific reaction conditions and substituents used.
Wissenschaftliche Forschungsanwendungen
1,4,7,11-tetrazatricyclo[730
Chemistry: As a building block for designing new molecules.
Biology: Investigating its interactions with biological systems.
Medicine: Exploring its pharmacological properties.
Industry: Developing novel materials or catalysts.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related structures like:
Tricyclo[4.2.2.2]dodeca-1,3,5,7,9,11-hexaene: A compound with a similar tricyclic arrangement.
Eigenschaften
CAS-Nummer |
99560-60-8 |
|---|---|
Molekularformel |
C8H4N4O2 |
Molekulargewicht |
188.14 g/mol |
IUPAC-Name |
1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione |
InChI |
InChI=1S/C8H4N4O2/c13-7-5-3-9-4-12(5)8(14)6-10-1-2-11(6)7/h1-4H |
InChI-Schlüssel |
HGDBGZYMSNSINA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=N1)C(=O)N3C=NC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)
![1-Octadecanamine, N,N'-[dithiobis(2,2-dimethyl-2,1-ethanediyl)]bis-](/img/structure/B12069389.png)



![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)





